N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide
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Overview
Description
This compound is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring, a morpholine ring, and a carboxamide group
Preparation Methods
The synthesis of N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with morpholine in the presence of a base to form the sulfonylmorpholine intermediate. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxy group, followed by the addition of a carboxamide group through a coupling reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Scientific Research Applications
N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Mechanism of Action
The mechanism of action of N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide can be compared with other similar compounds, such as:
N-hydroxy-4-(4-methoxyphenyl)sulfonyl-2,2-dimethyl-hexahydro-1,4-thiazepine-3-carboxamide: This compound has a similar sulfonyl and methoxyphenyl structure but differs in the ring system and substitution pattern.
N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide: This compound also contains the sulfonyl and methoxyphenyl groups but has a different ring system and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
CAS No. |
184349-81-3 |
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Molecular Formula |
C12H16N2O6S |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O6S/c1-19-9-2-4-10(5-3-9)21(17,18)14-6-7-20-8-11(14)12(15)13-16/h2-5,11,16H,6-8H2,1H3,(H,13,15) |
InChI Key |
SSVAOOCBANMUMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2C(=O)NO |
Origin of Product |
United States |
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